Pentane-1,2-diamine

Coordination Chemistry Chelation Therapy Metal Sequestration

Pentane-1,2-diamine (1,2-diaminopentane) is a C5 vicinal diamine with a molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. It is a colorless liquid with a characteristic amine odor, bearing primary amine groups on adjacent carbons (C1 and C2).

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 52940-41-7
Cat. No. B1285297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentane-1,2-diamine
CAS52940-41-7
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCCCC(CN)N
InChIInChI=1S/C5H14N2/c1-2-3-5(7)4-6/h5H,2-4,6-7H2,1H3
InChIKeyLPGZAWSMGCIBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentane-1,2-diamine (CAS 52940-41-7): Core Physicochemical and Structural Identity for Sourcing Decisions


Pentane-1,2-diamine (1,2-diaminopentane) is a C5 vicinal diamine with a molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. It is a colorless liquid with a characteristic amine odor, bearing primary amine groups on adjacent carbons (C1 and C2) . This vicinal arrangement imparts bidentate chelating ability, distinguishing it from α,ω-diamines such as 1,5-diaminopentane (cadaverine) . Predicted physicochemical properties include a boiling point of 163.2±8.0 °C, density of 0.9±0.1 g/cm³, ACD/LogP of -0.63, and a pKa of 10.31±0.35 . The compound is available from specialty chemical suppliers at a minimum purity specification of 95%, and is classified as non-hazardous for DOT/IATA transport .

Pentane-1,2-diamine: Why 1,5-Diaminopentane and Other Diamine Analogs Cannot Be Used Interchangeably


Despite sharing the same molecular formula (C5H14N2) with 1,5-diaminopentane (cadaverine), pentane-1,2-diamine possesses a fundamentally different architecture—its amino groups occupy adjacent carbon positions rather than terminal positions. This vicinal diamine structure confers three critical properties absent in α,ω-diamines: (i) formation of a five-membered chelate ring upon metal coordination [1], (ii) the presence of a chiral center at C2, enabling enantioselective applications [2], and (iii) a markedly lower boiling point (163.2 °C vs. 179.0 °C for cadaverine), which alters distillation and processing parameters . Additionally, the tetraacetic acid derivative (PEDTA) of pentane-1,2-diamine exhibits metal-complex stability constants that surpass those of EDTA, a property not replicated by terminal diamine derivatives [3]. These distinctions make generic substitution scientifically unsound in coordination chemistry, asymmetric synthesis, and chelation-intensive applications.

Pentane-1,2-diamine: Head-to-Head Quantitative Differentiation Evidence for Procurement Evaluation


Chelate-Enhanced Metal Complex Stability: PEDTA vs. EDTA Stability Constant Comparison

The tetraacetic acid derivative of pentane-1,2-diamine, 1,2-diaminopentane-N,N,N',N'-tetraacetic acid (PEDTA), forms metal complexes with stability constants that exceed those of the widely used EDTA. Polarographic investigation demonstrated that PEDTA behaves as a strong chelate-forming agent whose stability constants with lanthanides and other central atoms are higher than the corresponding values of EDTA, approximating those of DCTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid) [1]. For gadolinium(III), the 1:1 complex stability constant log β_ML of PEDTA was determined to be 15.56, significantly exceeding the Gd-EDTA stability constant [2].

Coordination Chemistry Chelation Therapy Metal Sequestration

Vicinal Diamine Architecture: Bidentate vs. Bridging Coordination Mode Comparison

Pentane-1,2-diamine functions as a bidentate chelating ligand due to its vicinal (1,2-) arrangement of amine groups, forming a five-membered chelate ring upon metal coordination [1]. In contrast, 1,5-diaminopentane (cadaverine) acts exclusively as a bridging ligand that cannot chelate a single metal center, instead linking two separate metal ions through its terminal amines [2]. This fundamental difference in coordination mode is a direct consequence of the amine spacing: the 1,2-arrangement yields a thermodynamically favorable five-membered ring, while the 1,5-arrangement would require an unstable eight-membered ring, making mononuclear chelation energetically prohibitive [3].

Coordination Chemistry Catalyst Design Metal-Organic Frameworks

Boiling Point Differential: Process Engineering Implications for Purification and Handling

Pentane-1,2-diamine exhibits a predicted boiling point of 163.2±8.0 °C at 760 mmHg , which is approximately 15.8 °C lower than the 179.0±8.0 °C boiling point of 1,5-diaminopentane (cadaverine) . This difference is practically significant for fractional distillation separation and thermal processing, as the lower boiling point reduces energy requirements and may minimize thermal decomposition risk during purification. The vapor pressure of pentane-1,2-diamine (2.1±0.3 mmHg at 25°C) is also approximately double that of cadaverine (1.0±0.3 mmHg at 25°C) , indicating higher volatility.

Process Chemistry Distillation Purification

Chiral Center Utility: Enantioselective Synthesis Potential vs. Achiral Terminal Diamines

Pentane-1,2-diamine contains a chiral center at the C2 carbon (the carbon bearing one of the two amine groups), making the molecule inherently chiral [1]. This property is shared within the vicinal diamine series (e.g., 1,2-diaminopropane) but is absent in symmetrical α,ω-diamines such as 1,5-diaminopentane and 1,4-diaminobutane (putrescine), which are achiral [2]. The chirality of pentane-1,2-diamine enables its use as a chiral building block, chiral auxiliary, or chiral ligand precursor in asymmetric synthesis. HPLC methods for enantiomeric separation of chiral 1,2-diamines via derivatization with benzaldehyde on chiral stationary phases have been specifically developed, enabling the procurement and use of enantiopure material [3].

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Regulatory and Supply Chain Profile: Non-Hazardous Transport Classification of Pentane-1,2-diamine

According to the safety data sheet and transport information provided by supplier AKSci (current as of January 20, 2025), pentane-1,2-diamine (CAS 52940-41-7, purity ≥95%) is classified as 'Not hazardous material' under DOT/IATA transport regulations . This classification contrasts with several other aliphatic diamines, particularly aromatic diamines such as o-phenylenediamine and p-phenylenediamine, which are regulated as toxic and/or environmentally hazardous substances requiring specialized packaging and handling [1]. Pentane-1,2-diamine requires only standard long-term storage in a cool, dry place, with no special transport restrictions .

Chemical Logistics Regulatory Compliance EHS Management

Pharmacological Scaffold Specificity: CCR-3 Receptor Antagonist Patent Evidence for 1,2-Diaminopentane Core

A Russian patent (RU 2286339 C2) specifically claims derivatives of 1,2-diaminopentane as antagonists of the CCR-3 receptor [1]. The patent describes compounds of formula (I) based on the 1,2-diaminopentane scaffold, which inhibit eotaxin binding to CCR-3 receptors, a mechanism relevant to eosinophil-related inflammatory diseases such as asthma and allergic rhinitis. A representative compound demonstrated antagonist activity at the CCR3 receptor in human polymorphonuclear leukocytes with a Kd of 100 nM (assessed as inhibition of eotaxin-induced CD11b expression) [2]. This pharmacological specificity is intrinsically tied to the 1,2-diamine substitution pattern; the corresponding 1,3- or 1,5-diaminopentane regioisomers lack the same CCR-3 antagonist pharmacophore geometry [1].

Medicinal Chemistry Chemokine Receptor Drug Discovery

Pentane-1,2-diamine: Evidence-Based Application Scenarios Derived from Comparative Performance Data


Lanthanide and Actinide Sequestration: Chelating Resin Development with PEDTA

PEDTA (the tetraacetic acid derivative of pentane-1,2-diamine) exhibits metal complex stability constants that exceed those of EDTA for lanthanides [1], making it a superior chelating anchor for ion-exchange resins designed for rare earth element separation, nuclear waste remediation, or analytical preconcentration of f-block metals. Researchers developing selective metal-capture materials should procure pentane-1,2-diamine as the precursor to PEDTA rather than using EDTA or DTPA-based systems, as the enhanced stability constants translate to higher distribution coefficients and improved metal ion selectivity in competitive binding environments [1][2].

Chiral Ligand Synthesis for Asymmetric Catalysis

The inherent chirality of pentane-1,2-diamine (one stereogenic center at C2) enables its use as a chiral building block for the synthesis of enantiopure ligands employed in asymmetric catalysis [3]. Unlike achiral terminal diamines such as cadaverine or putrescine, pentane-1,2-diamine can be resolved into its (R)- and (S)-enantiomers via established HPLC methods using benzaldehyde derivatization on chiral stationary phases [4]. Procurement of enantiopure pentane-1,2-diamine is essential for the preparation of C2-symmetric and non-symmetric chiral diamine ligands used in enantioselective hydrogenation, epoxidation, and C–C bond-forming reactions [3].

CCR-3 Antagonist Drug Discovery: 1,2-Diaminopentane as Privileged Scaffold

Medicinal chemistry programs targeting eosinophil-driven inflammatory diseases (asthma, allergic rhinitis, atopic dermatitis) should select pentane-1,2-diamine as the starting scaffold based on the patent literature demonstrating that 1,2-diaminopentane derivatives act as potent CCR-3 receptor antagonists (lead compound Kd = 100 nM) [5][6]. The 1,2-substitution pattern is pharmacophorically essential; substitution with 1,3- or 1,5-diaminopentane regioisomers would alter the spatial orientation of the critical amine functionalities and is not covered by the existing CCR-3 antagonist patent claims [5].

Simplified Supply Chain for Multi-Site Research Operations

For research organizations with multiple sites or international collaborations, pentane-1,2-diamine's 'Not hazardous material' DOT/IATA classification eliminates dangerous goods shipping surcharges, specialized packaging requirements, and lengthy regulatory paperwork . This contrasts with aromatic diamines such as o-phenylenediamine (regulated as toxic) and even 1,5-diaminopentane (cadaverine), which is classified as toxic in large doses, corrosive, and a skin irritant [7]. Choosing pentane-1,2-diamine over more hazardous diamine alternatives can reduce total procurement cost and streamline logistics for distributed research programs .

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